molecular formula C9H16N2O5 B14049401 (R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate

(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate

Cat. No.: B14049401
M. Wt: 232.23 g/mol
InChI Key: MJWJXOSBGTXVHX-FYZOBXCZSA-N
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Description

®-6-Methyl-2-oxa-5,8-diazaspiro[35]nonane oxalate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate involves several steps. The synthetic routes typically include the formation of the spirocyclic core followed by the introduction of the oxalate group. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to enhance efficiency and scalability.

Chemical Reactions Analysis

®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its therapeutic potential in treating various diseases. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate can be compared with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams. These compounds share similar structural features but differ in their chemical properties and biological activities. The uniqueness of ®-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate lies in its specific spirocyclic structure and the presence of the oxalate group, which may confer distinct reactivity and functionality.

Properties

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(6R)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid

InChI

InChI=1S/C7H14N2O.C2H2O4/c1-6-2-8-3-7(9-6)4-10-5-7;3-1(4)2(5)6/h6,8-9H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m1./s1

InChI Key

MJWJXOSBGTXVHX-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1CNCC2(N1)COC2.C(=O)(C(=O)O)O

Canonical SMILES

CC1CNCC2(N1)COC2.C(=O)(C(=O)O)O

Origin of Product

United States

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